molecular formula C17H20N4O2 B1303664 5-(4-Benzylpiperazino)-2-nitroaniline CAS No. 23470-43-1

5-(4-Benzylpiperazino)-2-nitroaniline

Cat. No.: B1303664
CAS No.: 23470-43-1
M. Wt: 312.37 g/mol
InChI Key: SAXABBUALRQIHH-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperazino)-2-nitroaniline: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a benzylpiperazine moiety attached to a nitroaniline structure, making it a unique and potentially valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzylpiperazino)-2-nitroaniline typically involves the following steps:

    Formation of Benzylpiperazine: Benzylpiperazine can be synthesized by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitroaniline.

    Coupling Reaction: The final step involves the coupling of benzylpiperazine with 2-nitroaniline under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 5-(4-Benzylpiperazino)-2-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, where nucleophiles can replace the benzyl moiety.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of various oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Reduction: 5-(4-Benzylpiperazino)-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound, potentially including quinones or other oxidized aromatic compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: 5-(4-Benzylpiperazino)-2-nitroaniline can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Biology:

    Biological Studies: The compound can be used in studies to understand the biological activity of piperazine derivatives, including their interactions with various biological targets.

Medicine:

    Drug Development: Due to its structural features, the compound may serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory conditions.

Industry:

    Chemical Manufacturing: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

    1-Benzylpiperazine: A stimulant with similar structural features but different biological activity.

    4-(4-Benzylpiperazino)aniline: A related compound with potential antimicrobial activity.

    2-(4-Benzylpiperazino)-5-fluorobenzoic Acid:

Uniqueness: 5-(4-Benzylpiperazino)-2-nitroaniline is unique due to the presence of both a benzylpiperazine and a nitroaniline moiety, which may confer distinct chemical and biological properties. Its combination of structural features makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c18-16-12-15(6-7-17(16)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXABBUALRQIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377242
Record name 5-(4-benzylpiperazino)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23470-43-1
Record name 5-(4-benzylpiperazino)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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